molecular formula C9H12ClN B12391531 (1S,2R)-Tranylcypromine-d5 Hydrochloride

(1S,2R)-Tranylcypromine-d5 Hydrochloride

Cat. No.: B12391531
M. Wt: 174.68 g/mol
InChI Key: ZPEFMSTTZXJOTM-MYNGOZBASA-N
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Description

(1S,2R)-Tranylcypromine-d5 (hydrochloride) is a deuterated form of tranylcypromine, a non-selective and irreversible inhibitor of monoamine oxidase (MAO). This compound is used primarily in the treatment of major depressive disorder and is known for its ability to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-Tranylcypromine-d5 (hydrochloride) typically involves the deuteration of tranylcypromine. The process begins with the preparation of tranylcypromine, which is synthesized through the cyclization of phenylalanine derivatives. The deuteration is achieved by replacing hydrogen atoms with deuterium using deuterated reagents under controlled conditions.

Industrial Production Methods

Industrial production of (1S,2R)-Tranylcypromine-d5 (hydrochloride) involves large-scale synthesis using automated reactors. The process includes the use of deuterated solvents and catalysts to ensure high yield and purity. The final product is purified through crystallization and recrystallization techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-Tranylcypromine-d5 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various deuterated metabolites and derivatives of tranylcypromine, which retain the pharmacological properties of the parent compound.

Scientific Research Applications

(1S,2R)-Tranylcypromine-d5 (hydrochloride) is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry for the quantification of tranylcypromine and its metabolites.

    Biology: Employed in studies investigating the role of monoamine oxidase in neurotransmitter regulation.

    Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of tranylcypromine.

    Industry: Utilized in the development of new antidepressant drugs and in the synthesis of deuterated compounds for research purposes.

Mechanism of Action

(1S,2R)-Tranylcypromine-d5 (hydrochloride) exerts its effects by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. By inhibiting this enzyme, the compound increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to improved mood and alleviation of depressive symptoms. The molecular targets include the active site of monoamine oxidase, where the compound forms a covalent bond, rendering the enzyme inactive.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-Tranylcypromine (hydrochloride): The non-deuterated form of the compound.

    Phenelzine: Another monoamine oxidase inhibitor used in the treatment of depression.

    Isocarboxazid: A monoamine oxidase inhibitor with similar pharmacological properties.

Uniqueness

(1S,2R)-Tranylcypromine-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. The presence of deuterium atoms reduces the rate of metabolic breakdown, leading to prolonged action and potentially fewer side effects compared to its non-deuterated counterpart.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

174.68 g/mol

IUPAC Name

(1S,2R)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m1./s1/i1D,2D,3D,4D,5D;

InChI Key

ZPEFMSTTZXJOTM-MYNGOZBASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C[C@@H]2N)[2H])[2H].Cl

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.Cl

Origin of Product

United States

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